molecular formula C7H15NO B2505603 1-((S)-1-Methylpyrrolidin-2-yl)ethanol CAS No. 228857-49-6

1-((S)-1-Methylpyrrolidin-2-yl)ethanol

Cat. No.: B2505603
CAS No.: 228857-49-6
M. Wt: 129.203
InChI Key: LGZVZTBBCKQEPT-MLWJPKLSSA-N
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Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Bioactive Molecules

Chiral pyrrolidine scaffolds are privileged structures in the realm of organic chemistry, primarily due to their prevalence in a vast array of biologically active natural products and synthetic compounds. The five-membered ring of the pyrrolidine nucleus offers a conformationally constrained yet flexible framework, which is advantageous for molecular recognition and binding to biological targets. This structural motif is a cornerstone in numerous pharmaceuticals and agrochemicals.

In organic synthesis, chiral pyrrolidines serve as versatile building blocks and are integral to the design of a wide range of ligands and organocatalysts. The natural amino acid (S)-proline is a classic example of a simple yet powerful pyrrolidine-based organocatalyst. Derivatives of proline and other chiral pyrrolidines are extensively used to induce stereoselectivity in a variety of chemical transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The ability of the pyrrolidine nitrogen to participate in catalysis, often in concert with other functional groups, allows for the creation of a defined chiral environment around a reacting substrate, thereby controlling the stereochemical outcome of the reaction.

Stereochemical Uniqueness and Chiral Importance of 1-((S)-1-Methylpyrrolidin-2-yl)ethanol in Chemical Discovery

This compound is distinguished by the presence of two stereocenters, both in the (S)-configuration. myuchem.com This specific stereochemistry dictates its three-dimensional shape, which in turn governs its interactions with other chiral molecules. In the context of chemical discovery, this stereochemical purity is of paramount importance. The biological activity of a chiral molecule is often highly dependent on its stereochemistry, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even detrimental.

The presence of both a secondary alcohol and a tertiary amine within the structure of this compound makes it a valuable chiral β-amino alcohol. This functional group arrangement is a key feature in many successful chiral ligands and catalysts. The nitrogen atom can coordinate to a metal center, while the hydroxyl group can participate in hydrogen bonding or also coordinate to the metal, creating a rigid chelate that effectively transfers chiral information during a catalytic cycle. This dual functionality is crucial for achieving high levels of enantioselectivity in asymmetric synthesis.

Overview of Key Academic Research Paradigms and Foundational Investigations

The utility of this compound is rooted in foundational research on chiral β-amino alcohols as ligands for asymmetric catalysis. Pioneering work in the field demonstrated that these compounds could be highly effective in promoting enantioselective additions of organometallic reagents to carbonyl compounds. For instance, the addition of diethylzinc (B1219324) to aldehydes, a key carbon-carbon bond-forming reaction, has been a benchmark for testing the efficacy of new chiral ligands.

Research has shown that pyrrolidine-based β-amino alcohols, derived from readily available chiral pool sources like (S)-proline, can catalyze such reactions with high enantioselectivities. myuchem.com The mechanism often involves the formation of a chiral zinc alkoxide intermediate, where the stereochemical outcome is dictated by the steric and electronic properties of the chiral ligand. The N-methyl group and the ethanol (B145695) side chain of this compound play a crucial role in defining the chiral pocket of the catalyst, thereby influencing the facial selectivity of the addition to the aldehyde. These foundational studies have established a paradigm where the systematic modification of the pyrrolidine scaffold allows for the fine-tuning of catalytic activity and selectivity, a principle that continues to drive the development of new and more efficient asymmetric transformations.

Physicochemical Properties of this compound

PropertyValue
CAS Number 1803485-14-4
Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Appearance Colorless to pale liquid
Stereochemistry (S,S)

Applications in Asymmetric Synthesis

The primary application of this compound in advanced chemical research is as a chiral building block and a precursor to chiral ligands and catalysts for asymmetric synthesis.

Application AreaDescription
Chiral Ligand Synthesis Serves as a precursor for the synthesis of more complex chiral ligands for metal-catalyzed asymmetric reactions.
Asymmetric Catalysis Employed in the development of chiral catalysts for enantioselective transformations, such as the addition of organozinc reagents to aldehydes.
Intermediate for Complex Molecules Used as a chiral intermediate in the multi-step synthesis of complex organic molecules with defined stereochemistry. myuchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2S)-1-methylpyrrolidin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6?,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZVZTBBCKQEPT-MLWJPKLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@H]1CCCN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228857-49-6
Record name 1-[(2S)-1-methylpyrrolidin-2-yl]ethan-1-ol
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Strategic Synthesis of 1 S 1 Methylpyrrolidin 2 Yl Ethanol and Its Chiral Analogues

Advanced Stereoselective Synthesis Methodologies

The construction of specific stereoisomers of pyrrolidine (B122466) alcohols relies on advanced methodologies that can precisely control the three-dimensional arrangement of atoms. These techniques are essential for producing enantiopure compounds required for various specialized applications.

Asymmetric Catalysis in Enantiopure Synthesis of Pyrrolidine Alcohols

Asymmetric catalysis is a cornerstone in the synthesis of chiral molecules like 1-((S)-1-Methylpyrrolidin-2-yl)ethanol, enabling the selective formation of one enantiomer. smolecule.com This approach utilizes chiral catalysts to create a chiral environment that favors the formation of the desired stereoisomer. For pyrrolidine-based structures, organocatalysis, particularly using proline and its derivatives, has emerged as a powerful tool. nih.gov These catalysts can activate substrates and control the stereochemical outcome of reactions such as aldol (B89426) and Michael additions, which can be key steps in building the carbon skeleton of the target molecule. nih.gov

Furthermore, transition metal catalysis, employing chiral ligands, is widely used. acs.org For instance, rhodium(II)-catalyzed C-H insertion reactions can be used to functionalize the pyrrolidine ring with high enantio- and diastereocontrol. acs.orgnih.gov The development of novel chiral catalysts, including those based on pyrrolidine scaffolds themselves, continues to advance the efficient synthesis of complex chiral amines and alcohols. myuchem.comnih.gov

Utilization of Chiral Auxiliaries and Ligand-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has proven effective in the synthesis of substituted pyrrolidines. acs.org

One notable example is the use of Oppolzer's chiral sultam in asymmetric 1,3-dipolar cycloaddition reactions to construct the 3,4-syn substituted pyrrolidine moiety with a high degree of diastereoselectivity and enantioselectivity. acs.org Similarly, Evans oxazolidinones can be employed, although the level of diastereoselectivity may vary depending on the specific auxiliary and reaction conditions. acs.org Ligand-mediated approaches often involve the use of chiral ligands, such as (−)-sparteine, in conjunction with organometallic reagents like s-BuLi to achieve enantioselective deprotonation of N-Boc-pyrrolidine, which can then be reacted with electrophiles to introduce substituents stereoselectively. nih.gov

Table 1: Examples of Chiral Auxiliaries and Ligands in Pyrrolidine Synthesis
Auxiliary/LigandReaction TypeKey FeatureReference
Oppolzer's Chiral Sultam1,3-Dipolar CycloadditionDirects stereoselective formation of 3,4-syn substituted pyrrolidines. acs.org
Evans Oxazolidinone1,3-Dipolar CycloadditionProvides diastereocontrol, though effectiveness can vary. acs.org
(-)-SparteineAsymmetric LithiationEnables enantioselective deprotonation of N-Boc-pyrrolidine. nih.gov

Enantioselective Reduction and Oxidation Strategies for this compound Precursors

A primary route to chiral alcohols is the enantioselective reduction of prochiral ketones. smolecule.comorganicreactions.org For the synthesis of this compound, this would involve the reduction of the corresponding precursor, 1-(1-Methylpyrrolidin-2-yl)ethanone. The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst and a stoichiometric reducing agent like borane (B79455) (BH3) or catecholborane, is a highly effective method for this transformation. nih.govwikipedia.org These catalysts, generated in situ from chiral amino alcohols, create a chiral environment around the ketone, leading to the preferential formation of one alcohol enantiomer with high enantiomeric excess (ee). nih.govresearchgate.net

Conversely, the hydroxyl group of the target compound can be oxidized to form the corresponding ketone under appropriate conditions. smolecule.com This transformation is synthetically useful for creating precursors or for derivatization.

Table 2: Key Reagents in Stereoselective Reduction/Oxidation
StrategyReagent/Catalyst SystemTransformationReference
Enantioselective ReductionOxazaborolidine Catalyst + Borane (BH3)Prochiral Ketone → Chiral Secondary Alcohol nih.govwikipedia.org
OxidationStandard Oxidizing AgentsSecondary Alcohol → Ketone smolecule.com

Diastereoselective Synthetic Routes for Pyrrolidine Derivatives

When synthesizing molecules with multiple stereocenters, such as analogues of this compound, diastereoselective reactions are crucial for controlling the relative stereochemistry. acs.orgnih.gov Multicomponent reactions (MCRs) have been developed to construct highly substituted pyrrolidine derivatives in a single operation, creating up to three contiguous asymmetric centers with high diastereoselectivity. nih.gov These reactions can be catalyzed by Lewis acids such as Titanium(IV) chloride (TiCl4) or Ytterbium(III) triflate (Yb(OTf)3). acs.orgorganic-chemistry.org

Another powerful tool is the [3+2] cycloaddition reaction between azomethine ylides and dipolarophiles. acs.orgnih.gov By using chiral components, such as N-tert-butanesulfinylazadienes, these reactions can proceed with excellent diastereoselectivity, allowing for the synthesis of densely functionalized pyrrolidines. acs.orgchemistryviews.org The stereochemical outcome is directed by the existing chirality in the starting materials, leading to the formation of a specific diastereomer. nih.gov

Classical and Modern Synthetic Transformations

The construction of the core pyrrolidine ring is a fundamental aspect of the synthesis of this compound. Both well-established and contemporary methods are employed to achieve this.

Pyrrolidine Ring Formation Strategies in the Synthesis of this compound

The formation of the pyrrolidine ring is a critical step that can be achieved through various synthetic strategies. The most common approach involves introducing a pre-formed pyrrolidine ring, often derived from the chiral pool, such as L-proline or 4-hydroxy-L-proline. mdpi.comnih.gov These starting materials already possess the desired stereochemistry at C2, which can be elaborated to form the final product.

Cyclization reactions of acyclic precursors are also widely used. nih.gov A prominent and versatile method for constructing the pyrrolidine skeleton is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes or alkynes. osaka-u.ac.jpacs.orgnih.gov This powerful [3+2] cycloaddition allows for the direct formation of the five-membered ring with control over multiple stereocenters. acs.org

More recent innovations include the photo-promoted ring contraction of readily available pyridines using a silylborane reagent, which provides a novel entry to functionalized pyrrolidine derivatives. osaka-u.ac.jp Intramolecular cyclizations, such as the amination of unsaturated carbon-carbon bonds, also represent an effective strategy for building the pyrrolidine core. osaka-u.ac.jp

Functionalization and Derivatization Techniques for the Ethanol (B145695) Moiety and Pyrrolidine Ring

The structural complexity of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. Functionalization can be targeted at the hydroxyl group of the ethanol side chain or at various positions on the pyrrolidine ring.

Ethanol Moiety Modification:

The primary alcohol of the ethanol side chain is a versatile functional handle for various transformations.

Esterification and Acylation: The hydroxyl group can be readily converted into esters through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. This is a common strategy in enzymatic kinetic resolution, where lipases catalyze enantioselective acylation of the alcohol. researchgate.netgoogle.com For example, vinyl acetate (B1210297) is frequently used as an acyl donor in these resolutions to produce the corresponding acetate ester. nih.gov

Etherification: Formation of ethers can be achieved through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. This modification can alter the molecule's polarity and steric properties.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a range of modern oxidizing agents. For instance, oxidation of a similar prolinol derivative using Dess–Martin periodinane yields the aldehyde, which can be used in subsequent reactions without isolation. mdpi.com This creates a key reactive intermediate for further carbon-carbon or carbon-nitrogen bond formation.

Pyrrolidine Ring Derivatization:

The pyrrolidine ring, while relatively stable, also presents opportunities for functionalization.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. While the pyrrolidine ring is electron-rich, selective functionalization can be challenging. However, metal-catalyzed C-H amination has been shown to be effective for creating new C-N bonds on alkyl groups. organic-chemistry.org

Ring Modification via Precursors: A common strategy for obtaining functionalized pyrrolidines is to start with already substituted precursors like 4-hydroxyproline. mdpi.com This allows for the introduction of functionality at specific positions on the ring, which is then carried through the synthesis.

N-Demethylation and Re-alkylation: Although the nitrogen atom is already a tertiary amine, it is possible to perform N-demethylation followed by the introduction of different alkyl or functional groups to modulate the compound's biological or chemical properties.

These derivatization techniques are crucial for exploring the structure-activity relationships of pyrrolidine-based compounds and for creating analogues with tailored properties. nih.gov

Optimization of Reaction Pathways and Process Efficiency for Scalable Production

Transitioning the synthesis of this compound from laboratory-scale to industrial production requires rigorous optimization of reaction pathways to ensure economic viability, safety, and sustainability. Key parameters that are typically optimized include catalyst selection, reaction conditions, and downstream processing.

Key Optimization Parameters:

Catalyst Selection and Loading: The choice of catalyst is paramount for achieving high yield and selectivity. For syntheses involving hydrogenation or reductive amination steps, catalysts like palladium on carbon (Pd/C) or Raney nickel are common. Optimizing the catalyst loading is a trade-off between reaction rate and cost.

Solvent and Reagent Choice: The solvent system can significantly influence reaction rates, selectivity, and ease of product isolation. Green chemistry principles encourage the use of safer, more environmentally benign solvents. mdpi.com The choice of reagents, such as the reducing agent in the synthesis of the alcohol from a ketone precursor, also impacts cost and waste generation.

Reaction Conditions: Temperature, pressure, and reaction time are critical variables. Statistical methods like Design of Experiments (DoE) can be employed to systematically explore the reaction space and identify optimal conditions that maximize yield while minimizing reaction time and energy consumption.

Downstream Processing and Purification: Efficient isolation and purification of the final product are crucial for scalability. This involves developing robust extraction, crystallization, or chromatographic methods that are amenable to large-scale operations and minimize product loss.

The following table summarizes key areas for process optimization:

ParameterObjectiveExamples of Optimization Strategies
Starting Materials Cost reduction, availability, sustainabilitySourcing from renewable feedstocks; using commercially available precursors like L-proline. mdpi.com
Catalysis Increase yield, selectivity, and turnover numberScreening different metal or biocatalysts; optimizing catalyst loading and reaction conditions. mdpi.com
Solvent System Improve reaction kinetics, simplify workup, reduce environmental impactTesting a range of solvents; implementing biphasic systems for easy catalyst/product separation.
Temperature/Pressure Minimize energy consumption, control side reactionsPerforming kinetic studies to find the lowest effective temperature; using pressure to enhance gas solubility (e.g., H2).
Purification Achieve high purity, maximize recovery, minimize wasteDeveloping scalable crystallization methods; optimizing chromatographic conditions.

By systematically addressing these factors, a synthetic route can be refined into a highly efficient and scalable process suitable for commercial production.

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods are increasingly recognized as powerful tools in organic synthesis, offering significant advantages over traditional chemical routes. mdpi.comrjeid.com These approaches leverage the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild, environmentally friendly conditions. rug.nl For the synthesis of chiral molecules like this compound, biocatalysis is particularly valuable due to the exceptional enantio-, regio-, and chemoselectivity of enzymes. sci-hub.se

The integration of enzymatic steps into a chemical synthesis pathway, known as a chemoenzymatic approach, can significantly shorten synthetic routes, eliminate the need for protecting groups, and provide access to enantiomerically pure compounds that are difficult to obtain otherwise. nih.gov

Enzymatic Resolution Methodologies for Racemic Mixtures of 1-Methylpyrrolidin-2-ylethanol

Kinetic resolution is a widely used method for separating racemic mixtures. In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. nih.gov

For a racemic mixture of (R,S)-1-Methylpyrrolidin-2-ylethanol, lipases are the most commonly employed enzymes for kinetic resolution. researchgate.net The process typically involves the enantioselective acylation of the alcohol, where the lipase (B570770) preferentially acylates one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the desired (S)-enantiomer as the unreacted alcohol.

Key components of this methodology include:

Enzyme (Biocatalyst): Lipases, such as those from Candida antarctica (CALB, often immobilized as Novozym 435), Candida rugosa, or Pseudomonas fluorescens, are highly effective. researchgate.netmdpi.commdpi.com The choice of enzyme is critical for achieving high enantioselectivity.

Acyl Donor: An irreversible acyl donor is often preferred to drive the reaction to completion. Vinyl acetate is a popular choice because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, preventing the reverse reaction. nih.gov

Solvent: The reaction is typically carried out in a non-polar organic solvent, such as hexane (B92381) or toluene, which can positively influence enzyme activity and selectivity. nih.govmdpi.com

The efficiency of the resolution is measured by the conversion percentage and the enantiomeric excess (ee) of both the product (ester) and the remaining substrate (alcohol). The goal is often to reach approximately 50% conversion, at which point the theoretical maximum enantiomeric excess of the remaining substrate can be achieved.

The following table presents representative data for the enzymatic resolution of similar chiral alcohols:

EnzymeSubstrateAcyl DonorSolventConversion (%)Substrate ee (%)Ref
Novozym 435(R,S)-1-phenylethanolVinyl AcetateHexane~50>99 nih.gov
Pseudomonas fluorescens Lipaserac-1-phenylethanolVinyl Acetaten.a.n.a.>99 mdpi.com
Candida rugosa Lipaserac-1-(isopropylamine)-3-phenoxy-2-propanolIsopropenyl AcetateToluene/[EMIM][BF4]28.2n.a. (Product ee: 96.2) mdpi.com

These methods provide a robust and scalable route to enantiomerically pure (S)-1-Methylpyrrolidin-2-ylethanol.

Biotransformation Pathways Relevant to Pyrrolidine Alcohol Synthesis

Biotransformation utilizes whole microbial cells or isolated enzymes to synthesize complex molecules, often mimicking natural biosynthetic pathways. The synthesis of pyrrolidine alkaloids in nature provides a blueprint for developing biocatalytic routes to compounds like this compound. researchgate.net

The pyrrolidine ring is a common motif in natural products, and its biosynthesis typically starts from amino acid precursors. mdpi.com Key biotransformation pathways and enzyme classes relevant to the synthesis of pyrrolidine alcohols include:

Pathways from Amino Acids: L-proline and L-ornithine are common precursors for the pyrrolidine ring. Enzymes such as ornithine decarboxylase can initiate the pathway by converting ornithine to putrescine, which is then cyclized. researchgate.net

Role of Oxidoreductases: Enzymes like keto reductases (KREDs) and alcohol dehydrogenases (ADHs) are crucial for the stereoselective reduction of a ketone precursor to the corresponding chiral alcohol. nih.gov For instance, a biocatalytic process could involve the reduction of 1-(1-Methylpyrrolidin-2-yl)ethanone to produce the (S)-alcohol with high enantiopurity.

P450 Monooxygenases and Other Enzymes: In living organisms, a variety of enzymes are responsible for the functionalization of aliphatic heterocycles. Cytochrome P450 enzymes, aldehyde oxidases, and monoamine oxidases can catalyze reactions such as N-oxidation, N-dealkylation, and ring oxidation (hydroxylation). researchgate.net While sometimes associated with metabolism and degradation, these enzymatic activities can be harnessed for synthetic purposes to introduce new functional groups onto the pyrrolidine scaffold.

These biocatalytic strategies offer a green and highly selective alternative for the synthesis of complex chiral building blocks, including substituted pyrrolidine alcohols. sci-hub.se

Mechanistic Insights and Advanced Computational Analysis of 1 S 1 Methylpyrrolidin 2 Yl Ethanol

Elucidation of Reaction Mechanisms in Synthetic and Catalytic Processes Involving the Compound

The chiral auxiliary 1-((S)-1-Methylpyrrolidin-2-yl)ethanol plays a significant role in asymmetric synthesis, where the understanding of reaction mechanisms is crucial for the development of stereoselective transformations.

Stereochemical Control Mechanisms in Asymmetric Transformations

The stereochemical outcome of reactions involving this compound and its derivatives is governed by the formation of a rigid chiral environment around the reactive center. This environment dictates the facial selectivity of the approaching reagent, leading to the preferential formation of one stereoisomer over the other.

In asymmetric synthesis, the pyrrolidine (B122466) ring is a key structural motif. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for synthesizing enantioselective pyrrolidines with diverse stereochemical patterns rsc.org. The "memory of chirality" is a phenomenon that has been successfully applied in the intramolecular S N 2' reaction of α-amino ester enolates with allylic halides to produce functionalized pyrrolidines with high diastereoselectivity and enantioselectivity researchgate.net. This method allows for the creation of stereochemically enriched pyrrolidines in a single step, influenced by a single chiral center in the substrates researchgate.net.

The stereocontrol in reductions can be influenced by haptophilicity, which is the ability of a functional group to coordinate to a catalyst surface and direct the addition of hydrogen from its own face researchgate.net. The order of haptophilicity can be manipulated by changing the solvent's dielectric constant researchgate.net.

Advanced Spectroscopic Characterization for Structural and Conformational Analysis

A combination of spectroscopic techniques is employed to unambiguously determine the three-dimensional structure and conformational preferences of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Studies

NMR spectroscopy is an indispensable tool for the structural elucidation of chiral molecules. For this compound, ¹H and ¹³C NMR spectroscopy provides detailed information about the connectivity of atoms and the local electronic environment.

NMR spectroscopy is a powerful tool for structure elucidation and quantification of chemical moieties without the need for calibration or reference compounds magritek.com. This is particularly important when dealing with stereoisomers. Specific splitting patterns in NMR spectra allow for the assignment and identification of stereoisomers with the same constitution but different configurations magritek.com. The use of chiral anisotropy reagents in ¹H NMR spectroscopy is an empirical method for determining absolute configurations nih.gov.

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, although specific values can vary based on the solvent and other experimental conditions.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-CH₃~2.3~40
H2~3.0~65
H5α~2.8~57
H5β~2.1~57
H3α, H3β~1.8-2.0~28
H4α, H4β~1.6-1.8~23
CH(OH)~3.8~70
CH₃(CHOH)~1.1~20

Note: This data is illustrative. Actual chemical shifts may vary.

X-ray Crystallography for Absolute Configuration Determination and Supramolecular Interactions

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of chiral molecules researchgate.netnih.govspringernature.com. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of atoms. This technique provides unambiguous proof of the (S)-configuration at the C2 position of the pyrrolidine ring.

While routine X-ray diffraction can determine the relative configuration of stereogenic centers, determining the absolute configuration is more challenging researchgate.netnih.govspringernature.com. The Flack parameter is a commonly used direct method to establish absolute stereochemistry researchgate.net. Indirect methods involve introducing an element with a known absolute configuration or a heavy atom into the crystal structure researchgate.net.

X-ray crystallography also provides valuable information about intermolecular and intramolecular interactions, such as hydrogen bonding, which can influence the compound's conformation in the solid state and its interactions with other molecules.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are based on the interaction of light with molecular vibrations, resulting in a unique spectral fingerprint for a given compound nih.gov.

The spectra of this compound are characterized by specific absorption bands corresponding to the stretching and bending vibrations of its functional groups. For instance, the O-H stretching vibration of the alcohol group, the C-N stretching of the pyrrolidine ring, and the various C-H stretching and bending modes can be identified.

Vibrational spectroscopy is used to study the absorption and reflection spectra resulting from quantum transitions between the vibrational energy levels of molecules mdpi.com. These spectra can be used to identify the presence and conformation of specific groups within a molecule mdpi.com. While infrared spectroscopy is a type of absorption spectroscopy, Raman spectroscopy is based on the inelastic scattering of light nih.govmdpi.com. A significant advantage of Raman spectroscopy for biological samples is its weak water signal, minimizing interference nih.gov.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeFTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-H stretch~3400 (broad)~3400
C-H stretch (alkane)~2850-3000~2850-3000
C-N stretch~1100-1200~1100-1200
C-O stretch~1050-1150~1050-1150

Note: This data is illustrative. Actual frequencies may vary.

Quantum Chemical Calculations and Molecular Modeling

Advanced computational techniques, particularly quantum chemical calculations and molecular modeling, provide profound insights into the structural and electronic properties of chiral molecules like this compound. These methods allow for a detailed exploration of its conformational landscape, spectroscopic signatures, interaction patterns, and reactivity, complementing and guiding experimental investigations.

Conformational Analysis and Energetic Profiles of this compound

The biological activity and stereoselectivity of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Quantum chemical calculations are essential for identifying the stable conformers and determining their relative energies and populations.

The conformational space of this molecule is defined by several degrees of freedom: the puckering of the five-membered pyrrolidine ring, the rotation around the C2-C(ethanol) single bond, and the orientation of the hydroxyl group. The pyrrolidine ring typically adopts non-planar envelope or twist (endo/exo) conformations to relieve ring strain. Density Functional Theory (DFT) calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, are employed to perform geometry optimizations and frequency calculations for these various conformers. nih.gov

The potential energy surface (PES) can be scanned by systematically varying key dihedral angles to locate all energy minima, which correspond to stable conformers, and the transition states that connect them. The calculated electronic energies, after correction for zero-point vibrational energy (ZPVE), provide the relative stabilities of each conformer. These energetic profiles are crucial for understanding which shapes the molecule is most likely to adopt under given conditions. researchgate.net

Table 1: Illustrative Relative Energies of Calculated Conformers of this compound This table presents hypothetical data representative of what would be obtained from DFT calculations to illustrate the energetic differences between plausible conformers.

Conformer IDPyrrolidine PuckerDihedral Angle (N1-C2-C-O)Relative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-1 C3-exo (Twist)-65° (gauche)0.0045.2
Conf-2 C4-endo (Envelope)178° (anti)0.3524.1
Conf-3 C3-exo (Twist)180° (anti)0.6015.5
Conf-4 C4-endo (Envelope)-68° (gauche)0.958.3
Conf-5 C2-endo (Envelope)62° (gauche)1.503.1
Conf-6 C2-endo (Envelope)-175° (anti)2.101.1

Prediction of Spectroscopic Properties for Enhanced Characterization

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which aids in the structural elucidation and characterization of molecules. By simulating spectra for proposed structures, computational results can be directly compared with experimental data to confirm the identity and purity of a synthesized compound. q-chem.comaip.org

Infrared (IR) Spectroscopy: Harmonic vibrational frequency calculations performed at the DFT level can predict the IR spectrum. q-chem.com The resulting frequencies, often scaled by an empirical factor to correct for anharmonicity and basis set limitations, correspond to the vibrational modes of the molecule. For this compound, key predicted vibrations would include the O-H stretching of the alcohol, C-H stretching of the alkyl and pyrrolidine groups, and C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is widely used to compute NMR chemical shifts (¹³C and ¹H). nih.gov These calculations provide theoretical chemical shifts that, when referenced against a standard like tetramethylsilane (TMS), show excellent correlation with experimental values. q-chem.com Such predictions are invaluable for assigning peaks in complex experimental spectra and confirming the stereochemical configuration.

Table 2: Representative Predicted Spectroscopic Data for this compound This table contains illustrative data based on typical computational outputs for a molecule with these functional groups.

Spectroscopic Data Type Predicted Value Assignment/Description
Key IR Frequencies (cm⁻¹) 3450O-H stretch (alcohol)
2970-2850C-H stretch (aliphatic)
1150C-N stretch (tertiary amine)
1080C-O stretch (alcohol)
¹³C NMR Chemical Shifts (ppm) 68.5-C H(OH)-
65.2Pyrrolidine C2
58.1-C H₂-OH
45.3N-C H₃
55.4, 22.8Pyrrolidine C5, C3
49.9Pyrrolidine C4
¹H NMR Chemical Shifts (ppm) 4.10-CH (OH)-
3.65, 3.50-CH₂ -OH
2.45N-CH₃
3.20-1.80Pyrrolidine ring protons

Elucidation of Intermolecular Interactions and Chiral Recognition Phenomena

As a chiral ligand and potential organocatalyst, the ability of this compound to engage in specific intermolecular interactions is fundamental to its function. Computational modeling is used to explore these interactions, particularly in the context of chiral recognition.

Chiral recognition occurs when a chiral molecule (the host) preferentially binds to one enantiomer of another chiral molecule (the guest) over the other, forming transient diastereomeric complexes with different stabilities. This process is governed by a combination of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The widely accepted "three-point interaction model" suggests that a minimum of three simultaneous interactions are necessary for effective enantiomeric discrimination.

Molecular docking and molecular dynamics (MD) simulations can model the interaction of this compound with a chiral substrate or a chiral stationary phase. nih.gov These simulations calculate the binding energies of the diastereomeric complexes. A significant difference in binding energy between the (S,R) and (S,S) complexes indicates high enantioselectivity. Methods like Natural Bond Orbital (NBO) analysis can further dissect these interactions to identify the specific hydrogen bonds or orbital interactions responsible for the stabilization and recognition. nih.govacs.org

Table 3: Illustrative Interaction Energy Calculations for Chiral Recognition This table presents a hypothetical scenario where this compound acts as a chiral selector for a racemic analyte, demonstrating how computational methods quantify enantioselectivity.

Diastereomeric ComplexAnalyte EnantiomerCalculated Binding Energy (kcal/mol)Key Stabilizing Interaction(s)
Complex A(R)-Analyte-8.5H-bond (Host OH to Analyte Carbonyl), CH/π
Complex B(S)-Analyte-6.2H-bond (Host OH to Analyte Carbonyl), Steric Repulsion
ΔΔE (A - B) -2.3 Favorable recognition of (R)-Analyte

Reaction Pathway Modeling and Energy Barrier Calculations for Synthetic Transformations

Computational chemistry is instrumental in understanding the mechanisms of chemical reactions, predicting their feasibility, and optimizing synthetic routes. For this compound, this involves modeling its synthesis, for example, via the stereoselective reduction of a precursor ketone.

DFT calculations can map the entire potential energy surface of a reaction. This involves locating the geometries and energies of the reactants, products, any intermediates, and, crucially, the transition states (TS). The transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants defines the activation energy barrier (ΔE‡). uh.edu According to transition state theory, a lower activation energy corresponds to a faster reaction rate.

By calculating the energy barriers for different possible pathways (e.g., pathways leading to different stereoisomers), chemists can predict the selectivity of a reaction. For instance, modeling the approach of a reducing agent to a prochiral ketone precursor can explain why one enantiomer of the alcohol product is formed preferentially. These calculations can guide the choice of reagents, catalysts, and reaction conditions to maximize the yield and enantiomeric excess of the desired product. westlake.edu.cn

Table 4: Example of Calculated Energy Barriers for a Key Synthetic Step This table provides representative data for the transition states involved in the asymmetric reduction of a precursor ketone to form different stereoisomers of the product, illustrating how computational modeling can predict stereochemical outcomes.

Reaction PathwayTransition StateProduct StereoisomerCalculated Activation Energy (ΔE‡) (kcal/mol)Calculated Reaction Energy (ΔE_rxn) (kcal/mol)
Pathway 1TS-pro-S1-((S )-1-Methylpyrrolidin-2-yl)ethanol12.4-25.7 (Exergonic)
Pathway 2TS-pro-R1-((R )-1-Methylpyrrolidin-2-yl)ethanol15.1-24.9 (Exergonic)

The lower activation energy for Pathway 1 suggests that the formation of the (S)-enantiomer is kinetically favored, which aligns with the desired synthetic outcome.

Research Applications of 1 S 1 Methylpyrrolidin 2 Yl Ethanol in Specialized Chemical Domains

Application as a Chiral Building Block in Complex Organic Synthesis

In the realm of organic synthesis, "chiral building blocks" are enantiomerically pure compounds used as starting materials to construct larger, more complex molecules with specific stereochemistry. nih.govsigmaaldrich.com 1-((S)-1-Methylpyrrolidin-2-yl)ethanol is utilized precisely for this purpose, where its inherent chirality is transferred to the target molecule, avoiding the need for chiral separations or complex asymmetric reactions later in the synthetic sequence. myuchem.comsmolecule.com

The production of single-enantiomer drug intermediates is of paramount importance in the pharmaceutical industry, as chirality is a critical factor in the efficacy and safety of many medications. nih.govresearchgate.net The pyrrolidine (B122466) ring is a privileged structure, ranking as the fifth most predominant nitrogen heterocycle in pharmaceuticals approved by the U.S. FDA. nih.gov Consequently, chiral pyrrolidine derivatives like this compound are sought-after as precursors in the synthesis of pharmaceutical agents. myuchem.commdpi.com

This compound serves as a key intermediate for creating more complex molecules aimed at treating a variety of conditions, including neurological disorders. smolecule.com The synthesis of chiral pharmaceutical intermediates often relies on biocatalytic processes or the use of chiral pool starting materials to ensure high enantiomeric purity. nih.govresearchgate.net The defined stereocenters of this compound make it an ideal starting point for building the core structures of drug candidates, ensuring that the final active pharmaceutical ingredient possesses the correct three-dimensional arrangement for optimal interaction with its biological target. nih.govnih.gov

Table 1: Examples of Pyrrolidine-Containing Drugs Synthesized from Chiral Precursors

Drug NameTherapeutic ClassRole of Pyrrolidine Moiety
Vildagliptin Antidiabetic (DPP-4 Inhibitor)Forms the core of the molecule, essential for enzyme binding. mdpi.com
Avanafil Erectile Dysfunction (PDE5 Inhibitor)Synthesized from (S)-prolinol, a related pyrrolidine derivative. mdpi.com
Raclopride Antipsychotic (Dopamine D2 Antagonist)The (S)-pyrrolidine core is crucial for receptor affinity. mdpi.com
Pasireotide Acromegaly/Cushing's DiseaseA synthetic cyclic hexapeptide incorporating a hydroxyproline (B1673980) derivative. mdpi.com

The pyrrolidine ring is considered a versatile and valuable scaffold in drug discovery. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, which is often advantageous for achieving high-affinity binding to proteins and other biological targets. nih.govnih.govresearchgate.net The conformational rigidity of the pyrrolidine ring also helps to pre-organize substituents in a defined spatial orientation, which can enhance biological activity. myuchem.com

Researchers utilize this compound to construct novel molecular scaffolds that incorporate the pyrrolidine motif. mdpi.com These scaffolds can then be further functionalized to create libraries of compounds for screening against various diseases. The stereochemistry of the starting material is critical, as different stereoisomers can exhibit vastly different biological profiles due to their distinct binding modes with enantioselective proteins. nih.govnih.gov The presence of both a hydroxyl group and a tertiary amine in this compound provides two distinct points for chemical modification, allowing for the divergent synthesis of a wide range of bioactive structures. smolecule.com

Many natural products, particularly alkaloids isolated from plants and animals, feature the pyrrolidine ring as a core structural element. nih.gov The total synthesis of these complex molecules often requires chiral building blocks to install the correct stereocenters. This compound can serve as a precursor for segments of these natural products. nih.gov

Furthermore, chemists often synthesize analogues of natural products to improve their biological activity, stability, or to study their structure-activity relationships (SAR). By incorporating this compound or its derivatives, researchers can create novel analogues that retain the key pharmacophoric elements of the natural product while introducing new structural features. This strategy allows for the development of new therapeutic agents based on natural product templates. nih.gov

Role in Asymmetric Catalysis and Chiral Ligand Design

Asymmetric catalysis is a powerful tool in modern chemistry that enables the synthesis of chiral molecules with high enantiomeric purity. nih.gov This is often achieved by using a chiral catalyst, which is typically a metal complex coordinated to a chiral ligand. nih.gov Derivatives of this compound are used extensively in the design of such chiral ligands. myuchem.commdpi.com

The structure of this compound is well-suited for creating bidentate ligands, where both the nitrogen atom of the pyrrolidine ring and the oxygen atom of the alcohol can coordinate to a metal center. researchgate.netresearchgate.net This chelation creates a stable, well-defined chiral environment around the metal. When this metal complex catalyzes a reaction, it influences the stereochemical outcome, favoring the formation of one enantiomer over the other. nih.gov

Derivatives of this compound have been successfully employed as ligands in a variety of catalytic enantioselective transformations. For example, closely related chiral pyrrolidinylmethanols have been used to catalyze the highly enantioselective addition of dialkylzinc reagents to aldehydes, producing optically active secondary alcohols in high yields and enantiomeric excess. researchgate.net The specific stereochemistry of the ligand dictates the stereochemistry of the product. researchgate.net

Table 2: Examples of Asymmetric Reactions Using Pyrrolidine-Based Ligands

Reaction TypeMetal CatalystLigand TypeTypical SubstrateReference
Addition of Diethylzinc (B1219324) to Aldehydes Zinc (from ZnEt₂)Pyrrolidinylmethanol DerivativesAromatic & Aliphatic Aldehydes researchgate.net
Henry (Nitroaldol) Reaction Copper(II)Imidazolidin-4-one DerivativesAldehydes & Nitroalkanes nih.gov
N-H Insertion Copper(I)Aminoamide Silanol LigandsDiazoesters & Anilines nih.gov
Conjugate Addition Nickel(II)β-Amino AlcoholsChalcones & Diethylzinc researchgate.net

The effectiveness of a chiral ligand in asymmetric catalysis is governed by several key principles, many of which are exemplified by ligands derived from this compound.

Conformational Rigidity: The five-membered pyrrolidine ring is conformationally constrained, which reduces the number of possible transition states in a catalytic reaction. myuchem.comscispace.com This rigidity helps to create a well-defined chiral pocket that effectively shields one face of the substrate, leading to high enantioselectivity.

Stereochemical Control: The presence of two stereocenters in this compound provides a high degree of stereochemical control. The fixed spatial relationship between the methyl-substituted nitrogen, the pyrrolidine ring, and the ethanol (B145695) side chain creates a unique and predictable chiral environment. myuchem.comsmolecule.com

Tunability: The structure can be systematically modified to optimize catalytic performance for specific reactions. mdpi.com For instance, altering the steric bulk of substituents on the nitrogen or the alcohol can fine-tune the shape of the catalytic pocket, enhancing either reactivity or selectivity. nih.gov This modularity allows for the development of a family of ligands tailored for different enantioselective transformations.

By applying these principles, chemists can design and synthesize novel catalytic systems based on the this compound scaffold to address ongoing challenges in asymmetric synthesis.

Studies in Biologically Relevant Chemical Systems

The structural similarity of the N-methylpyrrolidine core to key biological molecules has made this compound and related compounds valuable tools for investigating complex biological pathways and molecular interactions.

Tropane (B1204802) alkaloids, such as cocaine and scopolamine, are a significant class of plant secondary metabolites characterized by a distinctive 8-azabicyclo[3.2.1]octane core. escholarship.orgrsc.org While this compound is not a natural intermediate in the biosynthesis of these alkaloids, its structure is highly relevant to the N-methylpyrrolinium cation, a key biological precursor. nih.gov Consequently, this compound and its derivatives serve as important synthetic precursors in research aimed at elucidating the enzymatic mechanisms of the tropane alkaloid pathway.

Researchers synthesize analogues and intermediates of the biosynthetic pathway to study the function and specificity of the involved enzymes. For example, the synthesis of Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, a key intermediate for investigating the cyclization enzymes in cocaine biosynthesis, relies on starting materials with the same chiral N-methylpyrrolidine core. researchgate.net By using stereochemically defined synthons like this compound, chemists can create precise molecular probes to explore these complex biological cascades. Although studies have shown that some related compounds like 1-Methylpyrrolidine-2-acetic acid are not efficient precursors when fed to plants, the use of such molecules in targeted enzymatic assays remains a critical research strategy. nih.gov

The pyrrolidine scaffold is a common motif in many biologically active compounds, and derivatives are frequently evaluated for their interactions with various biological targets. myuchem.com Research into the potential bioactivity of this compound involves its use in in vitro models to probe interactions with enzymes and receptors. myuchem.com These investigations are foundational in medicinal chemistry and drug discovery.

In vitro studies for compounds with similar pyrrolidine structures often include enzyme inhibition assays and receptor binding assays to determine potency and selectivity. For instance, various pyrrolidine derivatives have been synthesized and tested for their inhibitory effects on enzymes such as cyclooxygenase (COX) and nitric oxide synthase (nNOS), which are important targets in inflammation and neuroscience, respectively. nih.govnih.gov The specific stereochemistry of this compound is crucial, as biological targets are chiral, and interactions are highly dependent on the three-dimensional arrangement of the molecule.

Table 1: Examples of In Vitro Models Used for Pyrrolidine Derivatives
Biological Target ClassType of In Vitro AssayPotential ApplicationReference Example
Enzymes (e.g., Cyclooxygenase)Enzyme Inhibition AssayAnti-inflammatory AgentsPyrrolidine-2,5-dione derivatives tested for COX-1/COX-2 inhibition. nih.gov
Enzymes (e.g., Nitric Oxide Synthase)Binding Affinity & Inhibition AssaysNeurological Disorder TherapeuticsChiral pyrrolidine inhibitors' binding properties to nNOS determined. nih.gov
ReceptorsReceptor Binding AssayCNS Active AgentsGeneral investigation of pyrrolidine derivatives for receptor modulation. myuchem.com

Development of Novel Chemical Methodologies and Reagents

In synthetic organic chemistry, the demand for efficient and selective methods for constructing complex molecules has led to the development of novel reagents and strategies. The unique structural features of this compound make it a valuable component in this ongoing innovation.

While not extensively documented specifically for this compound, the amino alcohol functionality within this compound presents significant potential for its use as a chiral auxiliary or directing group. In asymmetric synthesis, a chiral auxiliary is a temporarily incorporated group that controls the stereochemical outcome of a reaction. wikipedia.org The hydroxyl group and the tertiary amine of the pyrrolidine ring can coordinate to metal reagents, forming a chelate that locks the conformation of the molecule and directs a subsequent reaction to a specific face of the substrate. This strategy is fundamental for achieving high diastereoselectivity in reactions such as alkylations or aldol (B89426) additions. Pyrrolidine-based auxiliaries, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), are well-established reagents that operate on this principle, highlighting the utility of this structural class in stereoselective functionalization.

Chiral amines and alcohols are ubiquitous structural motifs in pharmaceuticals and other bioactive molecules. sigmaaldrich.com this compound serves as an important contributor to the "chiral pool," which consists of readily available, enantiomerically pure compounds that can be used as starting materials for the synthesis of complex chiral targets. myuchem.com As a chiral building block, it provides a pre-defined stereochemical framework, allowing chemists to construct new molecules with controlled stereochemistry. myuchem.com Its utility is found in its role as an intermediate for more complex organic molecules and in the development of novel chiral catalysts for asymmetric synthesis. myuchem.com

Table 2: Properties of this compound as a Chiral Building Block
PropertyDescriptionSignificance in Synthesis
ChiralityContains two defined stereocenters, both in the (S) configuration. myuchem.comAllows for the transfer of chirality to new molecules, crucial for creating enantiomerically pure products.
Functional GroupsFeatures a secondary alcohol and a tertiary amine within a pyrrolidine ring.Provides multiple reactive sites for further chemical modification and elaboration into more complex structures.
Structural RigidityThe five-membered pyrrolidine ring has conformational rigidity. myuchem.comHelps in creating a predictable stereochemical environment for asymmetric reactions.
ApplicationUsed as an intermediate and in the development of chiral catalysts. myuchem.comExpands the range of available tools for chemists to perform stereoselective transformations.

Q & A

How can researchers optimize the synthesis of 1-((S)-1-Methylpyrrolidin-2-yl)ethanol to achieve high enantiomeric purity?

Answer:
High enantiomeric purity is critical for applications in asymmetric catalysis or pharmacology. Key strategies include:

  • Chiral Starting Materials : Use enantiomerically pure precursors like (S)-proline derivatives to control stereochemistry during cyclization .
  • Reaction Conditions : Employ polar aprotic solvents (e.g., DMF) and bases (e.g., sodium hydride) to enhance nucleophilicity and reduce racemization .
  • Catalysis : Utilize chiral catalysts (e.g., BINOL-derived ligands) to promote stereoselective reductions of intermediate ketones .
  • Purification : Recrystallization with ethanol or chiral chromatography (e.g., using amylose-based columns) can isolate the desired enantiomer .

What spectroscopic and chromatographic methods are most effective for characterizing the stereochemical configuration of this compound?

Answer:

  • NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals and confirm enantiomeric configuration .
  • X-ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis, as demonstrated for structurally related pyrrolidinyl alcohols .
  • Chiral HPLC : Employ columns like Chiralpak IA or IB with hexane/isopropanol gradients to separate enantiomers and quantify purity .
  • Optical Rotation : Compare experimental [α]D values with literature data for validation .

How do reaction conditions influence the diastereoselectivity in the synthesis of this compound derivatives?

Answer:
Diastereoselectivity is sensitive to:

  • Temperature : Lower temperatures (−20°C to 0°C) favor kinetic control, reducing undesired byproducts .
  • Solvent Polarity : Polar solvents (e.g., THF) stabilize transition states, improving selectivity during nucleophilic substitutions .
  • Catalytic Additives : Protic acids (e.g., TFA) can enhance ring-closing efficiency in pyrrolidine formation .
  • Substrate Preorganization : Rigid intermediates (e.g., trityl-protected derivatives) minimize conformational flexibility, boosting selectivity .

What strategies can resolve contradictions in biological activity data observed between in vitro and in vivo studies of this compound?

Answer:
Discrepancies often arise from:

  • Metabolic Instability : Perform hepatic microsome assays to identify metabolites. Introduce steric hindrance (e.g., methyl groups) to block oxidation .
  • Bioavailability : Use logP measurements and Caco-2 cell assays to optimize solubility and membrane permeability. PEGylation or prodrug strategies may improve absorption .
  • Protein Binding : Evaluate plasma protein interactions via equilibrium dialysis. Structural modifications (e.g., fluorination) can reduce non-specific binding .

How does the methyl group on the pyrrolidine ring affect the compound's interaction with enzymatic targets compared to its non-methylated analogs?

Answer:
The methyl group:

  • Steric Effects : Reduces conformational flexibility, enhancing binding specificity to rigid enzyme pockets (e.g., acetylcholinesterase) .
  • Hydrophobic Interactions : Strengthens binding in lipophilic active sites, as seen in kinase inhibition studies .
  • Enantiomer-Specific Activity : The (S)-methyl configuration may block metabolic degradation by cytochrome P450 enzymes, prolonging in vivo activity .

What computational methods are recommended to predict the pharmacokinetic properties of this compound and its derivatives?

Answer:

  • Molecular Dynamics (MD) : Simulate membrane permeation using lipid bilayer models (e.g., CHARMM-GUI) .
  • QSAR Models : Train on datasets of pyrrolidine derivatives to predict logD, pKa, and clearance rates .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against CYP450 isoforms and assess metabolic liability .
  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate absorption, toxicity, and plasma protein binding .

How can researchers validate the enantiomeric excess of this compound post-synthesis using non-chromatographic methods?

Answer:

  • NMR with Chiral Solvating Agents : Eu(tfc)₃ induces distinct splitting patterns for enantiomers in ¹H NMR .
  • Circular Dichroism (CD) : Compare CD spectra with reference standards to confirm optical activity .
  • Enzymatic Assays : Use enantioselective enzymes (e.g., lipases) to hydrolyze one enantiomer, enabling quantification via titrimetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.